![molecular formula C15H16BrN3O2S B11117006 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B11117006.png)

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

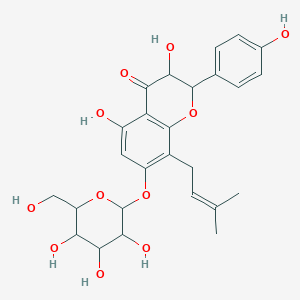

N-[4-(4-bromophényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide est un composé organique synthétique qui présente un groupe bromophényle, un cycle thiazole et un fragment morpholine

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-[4-(4-bromophényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide implique généralement les étapes suivantes :

Formation du cycle thiazole : Le cycle thiazole peut être synthétisé en faisant réagir le 4-bromobenzaldéhyde avec de la thiourée en présence d'une base telle que l'hydroxyde de sodium. Cette réaction forme le 4-(4-bromophényl)-1,3-thiazole.

Réaction d'acylation : Le dérivé thiazole est ensuite acylé avec du chlorure de chloroacétyle pour former du 2-chloro-N-[4-(4-bromophényl)-1,3-thiazol-2-yl]acétamide.

Réaction de substitution : Enfin, le chloroacétamide est mis à réagir avec la morpholine pour donner le composé cible, le N-[4-(4-bromophényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires mais à plus grande échelle, utilisant des réacteurs discontinus ou à écoulement continu pour garantir une production efficace et évolutive. L'optimisation des conditions réactionnelles, telles que la température, le choix du solvant et le temps de réaction, serait cruciale pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe bromophényle, le convertissant potentiellement en un groupe phényle.

Réactifs et conditions courantes

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés dans des conditions douces.

Réduction : L'hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) peut être employée.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base telle que le carbonate de potassium (K2CO3).

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés phényliques déhalogénés.

Substitution : Divers dérivés thiazoliques substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Chimie

En chimie, le N-[4-(4-bromophényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses réactions chimiques et de développer de nouvelles méthodologies de synthèse.

Biologie

Biologiquement, ce composé a montré un potentiel en tant qu'agent antimicrobien. Des études ont démontré son efficacité contre une variété de pathogènes bactériens et fongiques, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.

Médecine

En chimie médicinale, le N-[4-(4-bromophényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide est étudié pour ses propriétés anticancéreuses. Il a été constaté qu'il inhibe la croissance de certaines lignées cellulaires cancéreuses, éventuellement par induction de l'apoptose ou inhibition de la prolifération cellulaire.

Industrie

Industriellement, ce composé peut être utilisé dans le développement de produits pharmaceutiques et agrochimiques. Sa réactivité polyvalente et son activité biologique en font un intermédiaire précieux dans la synthèse de divers composés bioactifs.

Mécanisme d'action

Le mécanisme d'action du N-[4-(4-bromophényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Dans les applications antimicrobiennes, on pense qu'il inhibe des enzymes clés impliquées dans la synthèse de la paroi cellulaire bactérienne ou la réplication de l'ADN. Dans les applications anticancéreuses, il peut induire l'apoptose en activant les caspases ou en inhibant les voies de survie telles que la voie PI3K/Akt.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-[4-(4-chlorophényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide

- N-[4-(4-fluorophényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide

- N-[4-(4-méthylphényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide

Unicité

Comparé à ses analogues, le N-[4-(4-bromophényl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide présente des propriétés uniques dues à la présence de l'atome de brome. La taille atomique plus importante du brome et son caractère électronégatif peuvent influencer la réactivité et l'activité biologique du composé, améliorant potentiellement son efficacité en tant qu'agent antimicrobien ou anticancéreux.

Propriétés

Formule moléculaire |

C15H16BrN3O2S |

|---|---|

Poids moléculaire |

382.3 g/mol |

Nom IUPAC |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C15H16BrN3O2S/c16-12-3-1-11(2-4-12)13-10-22-15(17-13)18-14(20)9-19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18,20) |

Clé InChI |

GZTBCSWSEHWLTK-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11116928.png)

![2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11116929.png)

![(3-Chloro-1-benzothiophen-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11116937.png)

![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B11116942.png)

![4-Cyclopentyl-1-methyl-3-{1-[2-(3-methylphenyl)acetyl]piperidin-4-YL}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11116945.png)

![2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11116950.png)

![2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11116968.png)

![4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11116981.png)

![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(9H-xanthen-9-yl)methanone](/img/structure/B11116993.png)

![3,4,5-Trimethoxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11116999.png)